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An In-Depth Technical Guide to the Basic Properties of 2-(Piperidin-4-yl)propan-2-ol

Introduction

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in modern medicinal
chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence
stems from its favorable physicochemical properties, including good agueous solubility when
protonated, and its three-dimensional structure which allows for precise vectoral presentation of
substituents to target macromolecules. Within this class of valuable building blocks, 2-
(Piperidin-4-yl)propan-2-ol emerges as a particularly useful intermediate. This tertiary alcohol,
featuring a piperidine ring, combines two key functional groups—a secondary amine and a
hydroxyl group—offering multiple points for chemical modification.

This guide provides an in-depth technical overview of the core basic properties of 2-(Piperidin-
4-yl)propan-2-ol. Designed for researchers, scientists, and drug development professionals,
this document moves beyond a simple recitation of data. It delves into the causality behind its
chemical behavior, provides field-proven experimental protocols for its synthesis and analysis,
and contextualizes its utility in modern research.

Section 1: Physicochemical and Basic Properties
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A thorough understanding of a molecule's fundamental properties is the bedrock of its
successful application in research and development. These parameters dictate everything from
reaction conditions and purification strategies to formulation and ADME (absorption,
distribution, metabolism, and excretion) properties in a drug discovery context.

Property Value Source
IUPAC Name 2-(Piperidin-4-yl)propan-2-ol [3]
CAS Number 22990-34-7 [4]
Molecular Formula CsH17NO [5]
Molecular Weight 143.23 g/mol [5]
Boiling Point (Est.) 206-225 °C [4]
Melting Point (Est.) 39.34 °C [4]
Density (Est.) 0.92 g/cm?3 [4]
Flash Point (Est.) 84.8 °C [4]
Water Solubility (Est.) 30,486 mg/L to 1,000,000 [4]
mg/L

Note: Some physical properties are estimated via computational models (EPAT.E.S.T., EPI
Suite) and should be confirmed experimentally.

Basicity and pKa

The defining chemical characteristic of 2-(Piperidin-4-yl)propan-2-ol is the basicity of its
piperidine nitrogen. Unlike aromatic heterocycles like pyridine, where the nitrogen lone pair
may be involved in the aromatic system, the lone pair in piperidine resides in a non-bonding sp?
hybridized orbital.[6] This makes it readily available for protonation, rendering piperidine and its
derivatives strong organic bases.[7] The pKa of the conjugate acid of piperidine is
approximately 11.1.[8]

The 4-position substituent, a propan-2-ol group, is expected to have a minor electronic effect
on the nitrogen's basicity. The alkyl chain is weakly electron-donating, while the hydroxyl group

© 2026 BenchChem. All rights reserved. 2/17 Tech Support


https://www.sigmaaldrich.com/US/en/search/2-piperidin-4-ylpropan-2-ol?focus=products&page=1&perpage=30&sort=relevance&term=2-piperidin-4-ylpropan-2-ol&type=product_name
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
https://www.achemblock.com/q66256-2-piperidin-3-yl-propan-2-ol.html
https://www.achemblock.com/q66256-2-piperidin-3-yl-propan-2-ol.html
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
http://chemchart.com/2-piperidin-4-yl-propan-2-ol-detail.html
https://www.benchchem.com/product/b1309101/docs?utm_src=pdf-body#2-piperidin-4-yl-propan-2-ol-basic-properties
https://www.quora.com/What-is-the-order-of-the-basicity-of-pyrole-pyridine-and-piperadine
https://www.slideshare.net/slideshow/basicity-of-heterocyclics-pdf/41287683
https://www.smolecule.com/products/s2643668
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309101?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

is weakly electron-withdrawing. These effects are transmitted through several sigma bonds,
leading to a pKa value that should be very close to that of unsubstituted piperidine. Precise
determination is crucial for applications in salt formation, chromatography, and formulation.

Protocol 1: Potentiometric Titration for pKa
Determination

This protocol describes a self-validating system for accurately measuring the pKa of a basic
compound.

Objective: To determine the pKa of 2-(Piperidin-4-yl)propan-2-ol by monitoring pH changes
during titration with a strong acid.

Methodology:

o System Calibration: Calibrate a high-precision pH meter using at least two, preferably three,
standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
Ensure the electrode is in good condition.

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Piperidin-4-yl)propan-
2-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, COz-free water. A small
amount of a co-solvent like methanol can be used if solubility is an issue, but its
concentration should be kept minimal and consistent across experiments.

 Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M
Hydrochloric Acid (HCI). The exact concentration must be known.

« Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant
temperature. Introduce a calibrated pH electrode and a small magnetic stir bar. Position the
burette containing the standardized HCI solution above the beaker.

 Titration Execution:
o Record the initial pH of the solution.

o Add the HClI titrant in small, precise increments (e.g., 0.05-0.10 mL).
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o After each addition, allow the pH reading to stabilize completely before recording the pH
and the total volume of titrant added.

o Continue the titration well past the equivalence point (the point of fastest pH change).

o Data Analysis:

o Plot the measured pH (y-axis) against the volume of HCI| added (x-axis) to generate the
titration curve.

o Determine the equivalence point (V_eq) from the inflection point of the curve, often found
by taking the first or second derivative of the plot.

o The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations
of the protonated base (conjugate acid) and the free base are equal.

» Validation: Repeat the titration at least three times to ensure reproducibility. The standard
deviation of the pKa values should be low (<0.1 pH units).

Solubility Profile

The molecule's amphiphilic nature—a polar amine and alcohol group combined with a nonpolar
hydrocarbon backbone—suggests moderate solubility in both agueous and organic solvents.
Computational estimates for water solubility vary widely, from ~30 g/L to "miscible" (1,000,000
mg/L), highlighting the need for experimental verification.[4]

The basic nitrogen is key to its aqueous solubility. In acidic to neutral pH, the piperidine
nitrogen will be protonated, forming a piperidinium salt. This ionic character significantly
enhances water solubility through ion-dipole interactions.[8] Conversely, in basic solutions (pH
> pKa), the compound exists as the neutral free base, which is more soluble in organic solvents
like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt form is often used to
improve handling and aqueous solubility.[8]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an
organic phase (typically n-octanol) and an aqueous phase. It is a critical parameter in drug
development, influencing membrane permeability and metabolic stability. While no
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experimental LogP is available, the calculated XLogP3 for the similar 2-(Piperidin-1-yl)propan-
1-ol is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[9] The 4-substituted
isomer is expected to have a similar value. This moderate lipophilicity is often a desirable trait
for drug candidates.

Section 2: Synthesis and Reactivity

The synthesis of 2-(Piperidin-4-yl)propan-2-ol is straightforward and relies on fundamental
organometallic chemistry. The primary strategy involves the addition of two methyl groups to a
carbonyl precursor at the 4-position of the piperidine ring.

Synthetic Strategy

A common and efficient method is the double addition of a methyl Grignard reagent to a 4-
piperidinecarboxylic acid ester.[10] To prevent the acidic N-H proton of the piperidine from
guenching the highly basic Grignard reagent, the nitrogen must first be protected with a
suitable group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis is therefore a three-
step process: protection, Grignard reaction, and deprotection.

Diagram 1: Synthetic Workflow
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Caption: Synthetic workflow for 2-(Piperidin-4-yl)propan-2-ol.
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Protocol 2: Laboratory-Scale Synthesis of 2-(Piperidin-4-
yl)propan-2-ol Hydrochloride

This protocol is adapted from established patent literature and represents a robust method for
laboratory synthesis.[10]

Objective: To synthesize the title compound from ethyl 4-piperidinecarboxylate.

Materials:

Ethyl 4-piperidinecarboxylate

» Di-tert-butyl dicarbonate (Bocz0)

o Triethylamine (TEA)

e Dichloromethane (DCM)

e Methylmagnesium chloride (3 M in THF)

e Anhydrous Tetrahydrofuran (THF)

e Hydrochloric acid (4 M in 1,4-dioxane)

e Saturated aqueous ammonium chloride (NH4Cl)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (saturated NacCl)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Diethyl ether
Methodology:

Step 1: N-Boc Protection
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e To a solution of ethyl 4-piperidinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM at 0
°C, add a solution of Boc20 (1.1 eq) in DCM dropwise.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.
» Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

o Upon completion, wash the reaction mixture sequentially with 1 M HCI, saturated NaHCOs,
and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield N-Boc-ethyl 4-piperidinecarboxylate, which is often used without further purification.

Step 2: Grignard Reaction to Form Tertiary Alcohol

o CAUTION: This step is highly exothermic and moisture-sensitive. All glassware must be
oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

» Dissolve the N-Boc-protected ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck
flask equipped with a dropping funnel and an inert gas inlet.

e Cool the solution to 0 °C in an ice bath.

e Add methylmagnesium chloride (2.5 eq) dropwise via the dropping funnel, maintaining the
internal temperature below 10 °C.

 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4
hours.

e Monitor the reaction by TLC or LC-MS.
o Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over MgSOa, filter, and concentrate to yield crude N-Boc-2-(piperidin-4-
yl)propan-2-ol. Purify by column chromatography if necessary.

Step 3: Boc Deprotection
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» Dissolve the purified N-Boc protected alcohol (1.0 eq) in a minimal amount of a suitable
solvent like methanol or DCM.

e Add an excess of 4 M HCI in 1,4-dioxane (5-10 eq) and stir at room temperature.
Effervescence (CO:z evolution) should be observed.

e Stir for 1-3 hours until TLC/LC-MS confirms the complete removal of the Boc group.

o Concentrate the reaction mixture under reduced pressure. The resulting solid may be
triturated with diethyl ether to precipitate the hydrochloride salt.

« Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-
yl)propan-2-ol hydrochloride as a white or off-white solid.

Core Reactivity

The molecule possesses two primary reactive sites:

e Secondary Amine (Piperidine N-H): This site is nucleophilic and basic. It readily undergoes
standard amine reactions such as N-alkylation, N-acylation (amidation), reductive amination,
and sulfonylation. This is the most common site for derivatization in drug discovery to
introduce new pharmacophores.[11]

 Tertiary Alcohol (C-OH): The hydroxyl group is less reactive than a primary or secondary
alcohol due to steric hindrance. However, it can be converted to an ester with activated
carboxylic acids (e.g., acyl chlorides) or undergo dehydration to form an alkene under harsh
acidic conditions.

Section 3: Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific
research. A combination of spectroscopic techniques is required for a full characterization of 2-
(Piperidin-4-yl)propan-2-ol.

Diagram 2: Analytical Characterization Workflow
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Caption: Logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides the most definitive information about the carbon-hydrogen framework.
e 1H NMR: The spectrum is expected to show:

o Asinglet for the two methyl groups on the propan-2-ol moiety (approx. 1.1-1.2 ppm,
integrating to 6H).

o Multiplets for the piperidine ring protons, typically in the 1.2-1.8 ppm (axial/equatorial CHz)
and 2.5-3.1 ppm (CH:z adjacent to nitrogen) regions.

o Abroad singlet for the O-H and N-H protons, which may be exchangeable with D20. Their
chemical shift is highly dependent on solvent and concentration.

e 13C NMR: The spectrum should reveal distinct signals for all unique carbon atoms:
o Asignal for the two equivalent methyl carbons.
o Asignal for the quaternary carbon bearing the hydroxyl group.

o Three signals for the piperidine ring carbons (C4, C3/5, C2/6).

Protocol 3: NMR Sample Preparation and Data
Acquisition

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Weigh 5-10 mg of the hydrochloride salt of 2-(Piperidin-4-yl)propan-2-
ol. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Methanol
(CDsOD) or Deuterated Water (D20)) in a clean, dry NMR tube. CDsOD is often preferred as
it solubilizes many organic salts and has residual solvent peaks that are well-defined.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), if quantitative analysis or precise chemical shift referencing is required (though
modern spectrometers can lock onto the deuterium signal of the solvent).

e Spectrometer Setup:
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o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

e H Spectrum Acquisition:

o Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are
sufficient for a sample of this concentration.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the peaks and reference the chemical shifts (e.g., to the residual CHD20D peak
at 3.31 ppm).

e 13C Spectrum Acquisition:

o Acquire a proton-decoupled 13C spectrum. This requires more scans than a proton
spectrum (typically several hundred to a few thousand) due to the low natural abundance
of 13C.

o Process the data similarly to the proton spectrum and reference the chemical shifts (e.qg.,
to the CDsOD multiplet at 49.0 ppm).

» Data Interpretation: Analyze the chemical shifts, integration values (for *H), and splitting
patterns to confirm that the obtained spectra are consistent with the proposed structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for this
compound. The spectrum should show a prominent peak for the protonated molecule ([M+H]*)
at an m/z corresponding to the molecular weight of the free base plus a proton (143.23 + 1.01 =
144.24).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to confirm the presence of key functional groups. The spectrum should
exhibit characteristic absorption bands:

e O-H stretch: A broad band in the region of 3200-3600 cm™1.

¢ N-H stretch: A moderate, sharp band around 3300 cm~1, which may be superimposed on the
O-H band.

e C-H stretch: Sharp bands just below 3000 cm~1.

Section 4: Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Piperidin-4-yl)propan-2-ol is not readily
available, a robust safety assessment can be made by considering its constituent functional
groups: a piperidine ring and a tertiary alcohol (propan-2-ol moiety).

» Piperidine: This class of compounds is known to be basic and can be irritating to the skin,
eyes, and respiratory tract.[12]

e Propan-2-ol: Isopropanol is highly flammable and causes serious eye irritation. Vapors may
cause drowsiness or dizziness.[13][14]

Recommended Precautions:

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

e Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation
of any dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from heat, sparks, open flames, and strong oxidizing agents.[15][16]

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 5: Applications in Research and Drug
Development
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2-(Piperidin-4-yl)propan-2-ol is not typically an end-product but rather a valuable
intermediate. Its bifunctional nature allows it to serve as a versatile scaffold for building more
complex molecules. The secondary amine is the most common handle for derivatization,
allowing for the introduction of diverse side chains that can modulate a compound's
pharmacological activity, selectivity, and pharmacokinetic properties.

Examples of its application include:

e Enzyme Inhibitors: Derivatives where the piperidine nitrogen is acylated have been
developed as potent inhibitors of enzymes like 17(3-hydroxysteroid dehydrogenase type 5
and soluble epoxide hydrolase, the latter having applications in treating inflammatory
conditions.[4][11]

e GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled
receptors. This intermediate can be used to synthesize novel compounds targeting receptors
involved in central nervous system disorders.[17]

e lon Channel Modulators: The core structure can be elaborated into derivatives that act as
potent sodium channel blockers, which have been investigated for treating conditions like
ischemic stroke.[18]

Conclusion

2-(Piperidin-4-yl)propan-2-ol is a foundational building block for medicinal chemistry and
materials science. Its properties are dominated by the basicity of the piperidine nitrogen and
the reactivity of its two key functional groups. A comprehensive understanding of its
physicochemical characteristics, coupled with robust protocols for its synthesis and analysis,
empowers researchers to fully leverage its potential. From its predictable basicity and reactivity
to its utility as a scaffold for creating potent pharmacological agents, this molecule represents a
cornerstone of modern heterocyclic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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